

The Geological Significance of Weddellite: Formation, Stability, and Transformation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Weddellite
Cat. No.:	B1203044

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Weddellite ($\text{CaC}_2\text{O}_4 \cdot (2+x)\text{H}_2\text{O}$), a hydrated calcium oxalate mineral, plays a unique and often transient role in various geological formations.^{[1][2]} Primarily recognized as an authigenic mineral, its presence is intricately linked to biological activity and specific environmental conditions.^[1] This technical guide provides a comprehensive overview of **weddellite**'s role in geological settings, detailing its formation pathways, stability parameters, and its inevitable transformation into the more stable calcium oxalate monohydrate, whewellite.^{[2][3]} The guide summarizes key quantitative data, outlines experimental protocols for its study, and presents logical models of its geological lifecycle through diagrams. Understanding the mineralogical evolution of **weddellite** offers insights into diagenetic processes, paleoenvironments, and biomineralization.

Introduction

First discovered in the bottom sediments of the Weddell Sea, Antarctica, **weddellite** is a tetragonal mineral that serves as a significant indicator of specific geochemical environments.^{[2][4]} Its formation is predominantly authigenic, meaning it forms *in situ* within the sediment or rock.^{[1][5][6]} While also known for its role in biological systems, such as the formation of kidney stones, its geological occurrences are widespread, ranging from deep-sea and lacustrine sediments to peat deposits and soils.^{[1][2]} The defining characteristic of **weddellite** in a geological context is its metastable nature; it is a precursor phase that readily dehydrates to

form the more thermodynamically stable whewellite ($\text{CaC}_2\text{O}_4 \cdot \text{H}_2\text{O}$).^{[3][7]} This transformation provides a valuable record of post-depositional changes in sediments.

Geological Occurrence and Formation

Weddellite is found in diverse geological settings, almost always linked to an organic carbon source. Its formation is a result of the precipitation of calcium and oxalate ions under specific conditions.

Key Geological Environments:

- Marine Sediments: Originally identified in the bottom muds of the Weddell Sea, it has also been found in sediments of the St. Lawrence and Saguenay Rivers, the Japan Sea, and the Coral Sea.^{[1][7]}
- Lacustrine and Peat Sediments: It occurs in calcareous lake-bottom sediments and is a primary inorganic constituent in the peat deposits of Florida.^{[1][2]}
- Soils and Weathering Crusts: **Weddellite** can form on the surface of rocks through the action of lichens and fungi, which secrete oxalic acid that reacts with calcium-bearing minerals in the rock.^[8]
- Cave Deposits: It is associated with bat guano deposits in caves, where organic acids react with calcium carbonate from the cave walls.^[1]

The formation is typically authigenic, precipitating from pore fluids within the sediment that have become supersaturated with calcium oxalate due to microbial or plant metabolic activity.^{[1][2][5]}

Physicochemical Properties and Quantitative Data

The identification and characterization of **weddellite** rely on its distinct physical and crystallographic properties.

Table 1: Physical Properties of **Weddellite**

Property	Value
Color	Colorless, white, yellowish-brown to brown
Luster	Vitreous, Silky, Dull
Streak	White
Mohs Hardness	4
Density (Measured)	1.94 g/cm ³
Density (Calculated)	1.962 g/cm ³
Cleavage	Good on {010}
Fracture	Sub-Conchoidal
Diaphaneity	Transparent

Source:[2][4][8]

Table 2: Crystallographic Data for **Weddellite**

Parameter	Value
Crystal System	Tetragonal
Crystal Class	Dipyramidal (4/m)
Space Group	I4/m
Unit Cell (a)	12.371 Å
Unit Cell (c)	7.357 Å
a:c Ratio	1 : 0.595
Unit Cell Volume	1125.93 Å ³
Formula	Ca(C ₂ O ₄) · (2.5-x)H ₂ O (where 0 ≤ x ≤ 0.25)
Optical Properties	Uniaxial (+)
Refractive Index	n _ω = 1.523, n _ε = 1.544
Birefringence	δ = 0.021

Source:[2][4][9]

Stability and Transformation to Whewellite

Weddellite is a metastable mineral that transforms into the more stable monohydrate, whewellite, through dehydration.[3][7] This transformation is a critical aspect of its geological role and is influenced by several environmental factors.

- Humidity: The presence of water is a key factor. **Weddellite** transforms quickly when immersed in water but is significantly more stable in dry conditions or in non-aqueous liquids like ethanol.[10] The transformation involves the loss of "zeolitic" water held in structural channels.[11]
- Temperature: Thermal analyses show that **weddellite** begins to lose its zeolitic water and transform to whewellite at temperatures around 110-140°C.[12] Further heating leads to the formation of anhydrous calcium oxalate and eventually calcium carbonate and calcium oxide. [12][13]

- pH and Ions: The formation and stability of **weddellite** can be influenced by the pH and the presence of other ions in the solution. Studies suggest **weddellite** precipitation is favored in environments with an excess of calcium ions and at lower temperatures (below 20°C).[14]

The transformation often results in pseudomorphs, where the external crystal shape of **weddellite** is preserved, but the internal structure is that of whewellite.[2]

Table 3: Thermal Decomposition Stages of **Weddellite**

Temperature Range (°C)	Process	Product(s)
~110 - 180	Dehydration (loss of zeolitic & structural H ₂ O)	Whewellite (COM), Anhydrous Calcium Oxalate (COA)
~360 - 550	Decarbonation (decomposition of oxalate)	Calcium Carbonate (Calcite)
> 550 - 800	Decarbonation (decomposition of carbonate)	Calcium Oxide (Lime)

Source:[12][13][15]

Experimental Protocols

The study of **weddellite** in geological samples involves a combination of synthesis, separation, and analytical techniques.

Synthesis of Weddellite

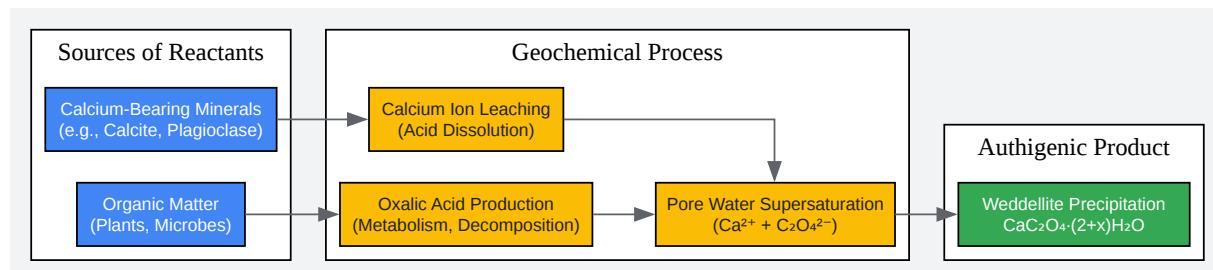
A common laboratory method for producing pure **weddellite** involves controlled precipitation.

- Reagents: Prepare stoichiometric amounts of aqueous solutions of sodium oxalate (Na₂C₂O₄) and calcium chloride (CaCl₂).
- Mixing: Slowly mix the two solutions at a low temperature (e.g., 0°C), as this has been observed to favor the formation of **weddellite** as the sole calcium oxalate phase.[10]
- Filtration and Washing: Filter the resulting precipitate.

- Purification: Wash the collected material with deionized water to remove soluble byproducts like sodium chloride.
- Drying: Dry the nanocrystalline **weddellite** under controlled conditions (e.g., in a desiccator) to prevent premature transformation to whewellite.

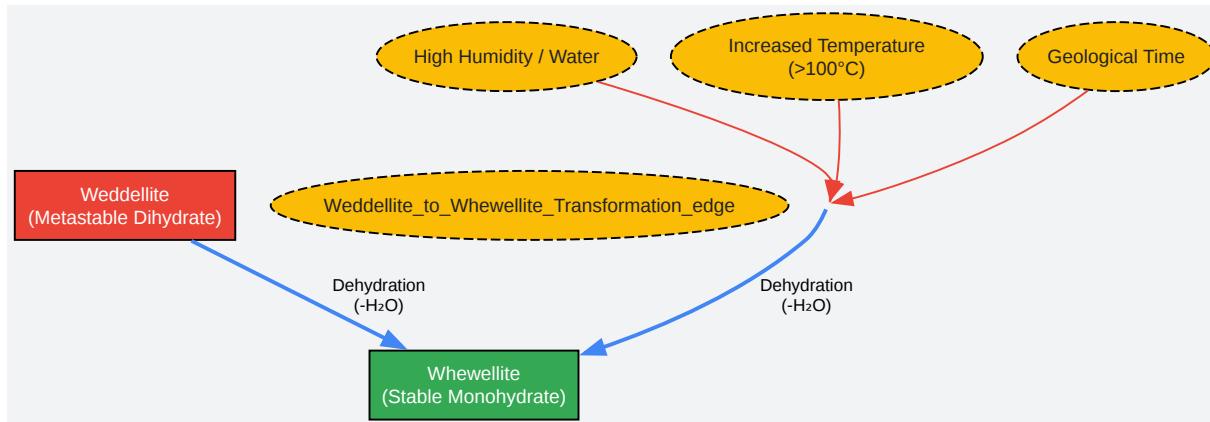
Identification and Characterization

A multi-technique approach is essential for the unambiguous identification and characterization of **weddellite**.

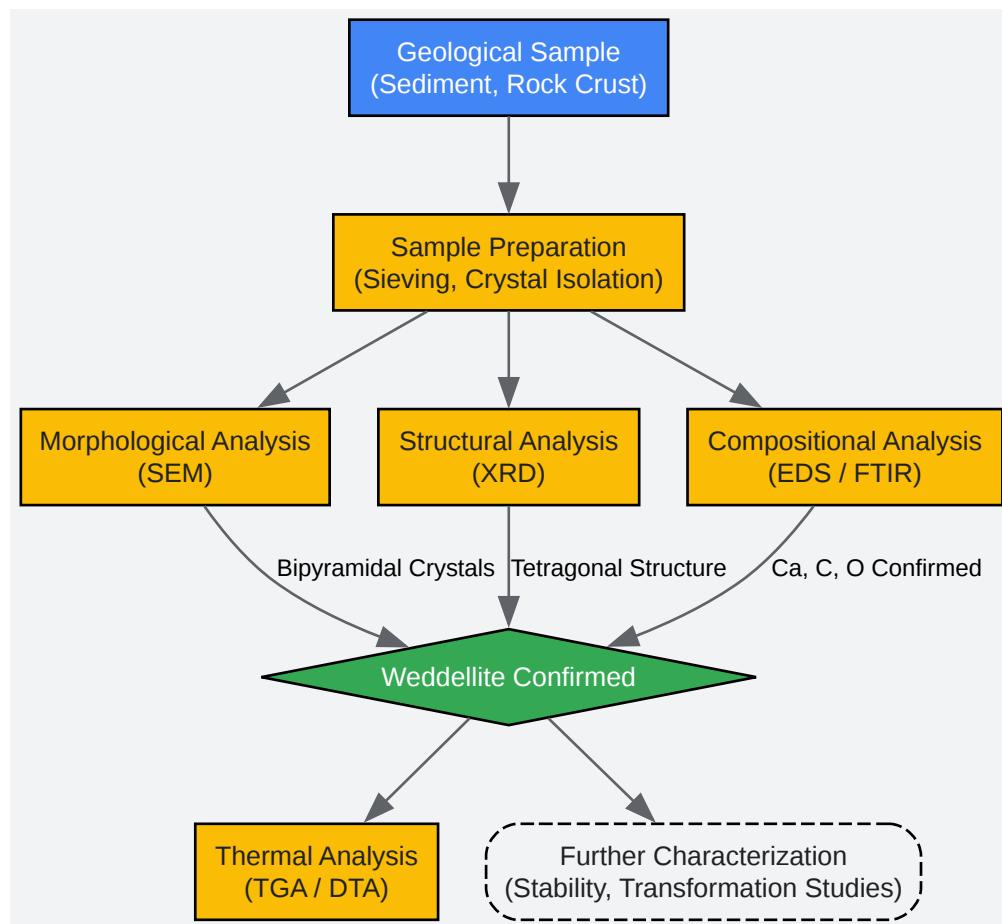

- Sample Preparation (from sediments):
 - Collect sediment cores or grab samples.[16]
 - Wet sieve the sediment to separate the sand-sized fraction where **weddellite** crystals are often found.
 - Isolate suspected **weddellite** crystals under a stereomicroscope based on their characteristic bipyramidal morphology.[17]
- X-Ray Diffraction (XRD):
 - Purpose: To determine the crystal structure and confirm the mineral phase.
 - Methodology: Mount the powdered sample or single crystal on a diffractometer. Collect diffraction data over a relevant 2θ range (e.g., 5° to 60°). Compare the resulting diffraction pattern with standard patterns for **weddellite** (PDF #17-0541) and whewellite to confirm identity and check for phase purity or mixtures.[3][18]
- Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS):
 - Purpose: To observe crystal morphology and determine elemental composition.
 - Methodology: Mount the crystals on an SEM stub and coat with a conductive material (e.g., carbon or gold). Observe the surface morphology at high magnification to identify the typical bipyramidal shape.[19] Use the integrated EDS detector to perform elemental

analysis, which should confirm the presence of Calcium (Ca), Carbon (C), and Oxygen (O).[17][20]

- Fourier-Transform Infrared (FTIR) Spectroscopy:
 - Purpose: To identify the compound based on its vibrational modes, particularly the state of water molecules.
 - Methodology: Prepare a KBr pellet with a small amount of the powdered sample or use an Attenuated Total Reflectance (ATR) accessory. Collect the infrared spectrum. **Weddellite** shows a characteristic broad band for OH stretching vibrations ($3600\text{--}3200\text{ cm}^{-1}$), which is distinct from the multiple sharp bands seen for whewellite in the same region.[3][21][22]
- Thermal Analysis (TGA/DTA):
 - Purpose: To study the thermal stability and dehydration process.
 - Methodology: Place a small, precise amount of the sample in a crucible within a thermogravimetric analyzer. Heat the sample at a controlled rate (e.g., $10^\circ\text{C}/\text{minute}$) under a controlled atmosphere (e.g., nitrogen or air).[23] The resulting TGA curve will show distinct mass loss steps corresponding to the dehydration and decomposition events outlined in Table 3. The DTA curve will show corresponding endothermic or exothermic peaks.[15]


Diagrams of Geological Processes

The following diagrams, rendered in DOT language, illustrate the key pathways and relationships in the geological lifecycle of **weddellite**.



[Click to download full resolution via product page](#)

Caption: Authigenic formation pathway of **weddellite** in sediments.

[Click to download full resolution via product page](#)

Caption: Transformation of metastable **weddellite** to stable whewellite.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. handbookofmineralogy.org [handbookofmineralogy.org]
- 2. Weddellite - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mindat.org [mindat.org]
- 5. Stability and transformation mechanism of weddellite nanocrystals studied by X-ray diffraction and infrared spectroscopy - Physical Chemistry Chemical Physics (RSC)

Publishing) [pubs.rsc.org]

- 6. cameo.mfa.org [cameo.mfa.org]
- 7. msaweb.org [msaweb.org]
- 8. researchgate.net [researchgate.net]
- 9. Crystal Structure of Weddellite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. sites.pitt.edu [sites.pitt.edu]
- 15. researchgate.net [researchgate.net]
- 16. [Study of the transformation of weddellite to whewellite in calcium oxalate stones by x-ray diffraction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Identification of urinary stone and sediment crystals by scanning electron microscopy and x-ray microanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Hyperoxaluria is related to whewellite and hypercalciuria to weddellite: What happens when crystalline conversion occurs? [comptes-rendus.academie-sciences.fr]
- 20. researchgate.net [researchgate.net]
- 21. web.abo.fi [web.abo.fi]
- 22. Thermal analysis - TGA & DTA | PPTX [slideshare.net]
- 23. Thermal analysis | DOC [slideshare.net]
- To cite this document: BenchChem. [The Geological Significance of Weddellite: Formation, Stability, and Transformation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1203044#role-of-weddellite-in-geological-formations>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com